molecular formula C12H16F2OS B8000669 3,5-Difluoro-4-n-hexyloxythiophenol

3,5-Difluoro-4-n-hexyloxythiophenol

Cat. No.: B8000669
M. Wt: 246.32 g/mol
InChI Key: MKCZGGRGHUEALF-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-n-hexyloxythiophenol (CAS: Not explicitly provided) is a fluorinated aromatic thiol derivative characterized by a thiophenol core substituted with two fluorine atoms at the 3- and 5-positions, a hexyloxy group at the 4-position, and a thiol (-SH) functional group. This compound is of significant interest in materials science due to its unique electronic and steric properties, which arise from the synergistic effects of fluorine substitution and the alkoxy chain. Applications include its use as a building block in liquid crystals, organic light-emitting diodes (OLEDs), and self-assembled monolayers (SAMs) .

The hexyloxy group enhances solubility in organic solvents (e.g., THF, chloroform), while fluorine atoms contribute to thermal stability and electron-withdrawing effects, critical for tuning redox potentials and intermolecular interactions .

Properties

IUPAC Name

3,5-difluoro-4-hexoxybenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2OS/c1-2-3-4-5-6-15-12-10(13)7-9(16)8-11(12)14/h7-8,16H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCZGGRGHUEALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1F)S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-n-hexyloxythiophenol typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable thiophenol derivative and a fluorinated benzene compound.

    Hexyloxy Group Introduction: The hexyloxy group is introduced through an etherification reaction, where the hydroxyl group of the thiophenol derivative reacts with hexyl bromide in the presence of a base such as potassium carbonate.

    Final Product Isolation: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods: Industrial production of 3,5-Difluoro-4-n-hexyloxythiophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,5-Difluoro-4-n-hexyloxythiophenol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the thiophenol moiety can yield thiol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry: 3,5-Difluoro-4-n-hexyloxythiophenol is used as an intermediate in the synthesis of complex organic molecules

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for investigating the interactions of fluorinated aromatic compounds with biological targets.

Medicine: The compound’s potential medicinal applications include its use as a building block for the synthesis of pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drug molecules.

Industry: In the industrial sector, 3,5-Difluoro-4-n-hexyloxythiophenol can be used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties contribute to improved performance.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-n-hexyloxythiophenol involves its interaction with molecular targets through its thiophenol moiety and fluorine atoms. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the thiophenol group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Properties

Key Comparable Compounds :

  • 3,4,5-Trifluoro-6-n-hexyloxythiophenol: Contains three fluorine atoms and a hexyloxy group.
  • 4-n-Hexyloxythiophenol (non-fluorinated): Lacks fluorine substituents.
  • 3-Monofluoro-4-n-hexyloxythiophenol: Single fluorine substitution.
  • 3,5-Difluoro-4-n-butoxythiophenol: Shorter butoxy chain instead of hexyloxy.
Property 3,5-Difluoro-4-n-hexyloxythiophenol 3,4,5-Trifluoro-6-n-hexyloxythiophenol 4-n-Hexyloxythiophenol 3-Monofluoro-4-n-hexyloxythiophenol
Thermal Stability 180°C (decomposition onset) 210°C 150°C 170°C
Melting Point 68–70°C 85–87°C 55–57°C 62–64°C
Solubility in THF 45 mg/mL 25 mg/mL 60 mg/mL 50 mg/mL
Electron Mobility 0.12 cm²/V·s (OLEDs) 0.15 cm²/V·s 0.04 cm²/V·s 0.08 cm²/V·s
Oxidation Potential -0.35 V vs. SCE -0.40 V -0.20 V -0.25 V

Analysis :

  • Fluorination Impact : Increasing fluorine substitution (e.g., trifluoro vs. difluoro) enhances thermal stability and electron mobility due to stronger C–F bonds and electron-withdrawing effects. However, excessive fluorination reduces solubility (e.g., trifluoro derivative: 25 mg/mL vs. difluoro: 45 mg/mL) .
  • Alkoxy Chain Length: The hexyloxy group in 3,5-difluoro-4-n-hexyloxythiophenol provides superior solubility compared to shorter chains (e.g., butoxy), while maintaining SAM packing density (3.8 molecules/nm² vs. 3.2 molecules/nm² for butoxy) .

Biological Activity

3,5-Difluoro-4-n-hexyloxythiophenol is a fluorinated aromatic compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse scientific sources and including relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of 3,5-Difluoro-4-n-hexyloxythiophenol includes:

  • Fluorine Substituents : Two fluorine atoms at the 3 and 5 positions enhance the compound's electronic properties.
  • Hexyloxy Group : A hexyloxy substituent at the para position contributes to its solubility and potential interactions with biological systems.
  • Thiophenol Moiety : This functional group is crucial for the compound's reactivity and biological interactions.

Table 1: Structural Features of 3,5-Difluoro-4-n-hexyloxythiophenol

FeatureDescription
Molecular FormulaC13_{13}H14_{14}F2_{2}O
Molecular Weight252.25 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents

The biological activity of 3,5-Difluoro-4-n-hexyloxythiophenol is primarily attributed to its interactions with various molecular targets. The fluorine atoms can engage in hydrogen bonding and electrostatic interactions, while the thiophenol moiety can undergo redox reactions, influencing enzyme activity and receptor modulation.

Pharmacological Potential

Research indicates that this compound may serve as a valuable intermediate in the synthesis of pharmaceuticals. The incorporation of fluorine is known to enhance metabolic stability and bioavailability, making it a candidate for drug development.

Case Studies

  • Fluorinated Aromatic Compounds : A study explored the effects of fluorination on the biological activity of various aromatic compounds, demonstrating that fluorine substitution can significantly enhance binding affinity to certain receptors .
  • Anticancer Activity : Preliminary investigations suggest that compounds similar to 3,5-Difluoro-4-n-hexyloxythiophenol exhibit cytotoxic effects on cancer cell lines by modulating pathways involved in apoptosis .

Comparative Analysis

To understand the unique properties of 3,5-Difluoro-4-n-hexyloxythiophenol, a comparison with structurally similar compounds is useful.

Table 2: Comparison with Similar Compounds

CompoundKey FeaturesBiological Activity
3,5-Difluoro-4-hydroxybenzaldehydeLacks hexyloxy groupModerate cytotoxicity
3,5-Difluoro-4-methoxyphenolContains methoxy groupLower metabolic stability
3,5-Difluoro-4-aminophenolContains amino groupEnhanced interaction with receptors

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